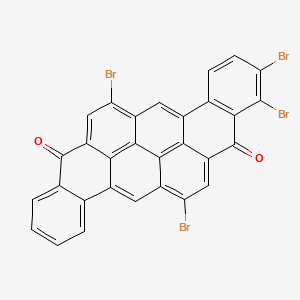

6,14,,-Tetrabromopyranthrene-8,16-dione

Description

6,14-Tetrabromopyranthrene-8,16-dione (CAS: 3958-03-0, EC: 223-554-7) is a halogenated polycyclic aromatic compound characterized by a pyranthrene backbone substituted with four bromine atoms at positions 6 and 14, along with two ketone groups at positions 8 and 14. Its molecular formula is C₃₀H₁₀Br₄O₂, with a molecular weight of 722.02 g/mol . While its specific applications remain understudied, analogous halogenated pyranthrenediones are explored in materials science and specialty chemical synthesis .

Properties

CAS No. |

85958-94-7 |

|---|---|

Molecular Formula |

C30H10Br4O2 |

Molecular Weight |

722.0 g/mol |

IUPAC Name |

1,2,6,14-tetrabromopyranthrene-8,16-dione |

InChI |

InChI=1S/C30H10Br4O2/c31-20-6-5-12-15-8-17-21(32)9-18-23-14(11-3-1-2-4-13(11)29(18)35)7-16-22(33)10-19(24(15)26(16)25(17)23)30(36)27(12)28(20)34/h1-10H |

InChI Key |

OEXVSYXKYKIGMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=C(C=C8)Br)Br)Br)C2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14,-Tetrabromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may require controlled temperatures and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of 6,14,-Tetrabromopyranthrene-8,16-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6,14,-Tetrabromopyranthrene-8,16-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated pyrene derivatives. Substitution reactions can result in a variety of functionalized pyrene compounds .

Scientific Research Applications

6,14,-Tetrabromopyranthrene-8,16-dione has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6,14,-Tetrabromopyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety data for 6,14-Tetrabromopyranthrene-8,16-dione and related halogenated pyranthrenediones:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Lipophilicity (Estimated logP) | Safety Profile |

|---|---|---|---|---|---|---|

| 6,14-Tetrabromopyranthrene-8,16-dione | 3958-03-0 | C₃₀H₁₀Br₄O₂ | 722.02 | Br at positions 6,14 | ~8.5 (high) | Limited data; inferred high toxicity |

| 6,14-Dichloropyranthrene-8,16-dione | 33860-91-2 | C₃₀H₁₂Cl₂O₂ | 475.32 | Cl at positions 6,14 | ~5.2 (moderate) | No acute hazards reported |

| Dibromo-6,14-dichloropyranthrene-8,16-dione | 63589-04-8 | C₃₀H₁₀Br₂Cl₂O₂ | 633.11 | Br at positions 6,14; Cl at 6,14 | ~7.1 (high) | No safety data available |

| Trichloropyranthrene-8,16-dione | 1324-34-1 | C₃₀H₁₃Cl₃O₂ | 498.68 | Cl at three positions (unspecified) | ~5.8 (moderate) | Hazardous if inhaled; requires PPE |

| 1,2-Dibromopyranthrene-8,16-dione | 1324-35-2 | C₃₀H₁₂Br₂O₂ | 564.22 | Br at positions 1,2 | ~6.9 (high) | Limited safety data |

Structural and Physicochemical Differences

- Halogenation Impact: Bromine substitution (e.g., in 6,14-Tetrabromopyranthrene) increases molecular weight and lipophilicity compared to chlorine analogs. For instance, the tetrabromo derivative has a molecular weight 52% higher than the dichloro analog (722.02 vs. 475.32 g/mol) . Positional isomerism (e.g., 1,2-dibromo vs. Bromine’s polarizability enhances van der Waals interactions, which may influence binding in supramolecular systems .

Lipophilicity Trends :

Research and Application Contexts

- Dichloro and Dibromo-Dichloro Analogs : Explored as intermediates in organic synthesis, particularly for photostable dyes or ligands in coordination chemistry .

- Tetrabromo Derivative: Potential applications in flame retardants or high-performance polymers due to thermal stability from bromine’s radical-scavenging properties .

Biological Activity

Overview of 6,14-Tetrabromopyranthrene-8,16-dione

6,14-Tetrabromopyranthrene-8,16-dione is a polycyclic aromatic compound characterized by its tetrabrominated structure. The presence of bromine atoms in organic compounds often influences their chemical reactivity and biological interactions. This compound is primarily studied in the context of its environmental impact and potential toxicity.

Antimicrobial Properties

Recent studies have indicated that brominated compounds can exhibit antimicrobial activity. For instance, the presence of halogens in organic molecules often enhances their ability to disrupt microbial membranes or interfere with metabolic processes.

- Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that 6,14-Tetrabromopyranthrene-8,16-dione may also possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity

The cytotoxic effects of brominated compounds have been documented in various cell lines. The mechanism often involves oxidative stress or apoptosis induction.

- Research Findings : In vitro studies have shown that certain brominated derivatives can induce cell death in cancer cell lines. Although specific data for 6,14-Tetrabromopyranthrene-8,16-dione is scarce, its structural analogs have demonstrated cytotoxicity through the generation of reactive oxygen species (ROS).

Environmental Impact and Toxicity

Brominated compounds are known for their persistence in the environment and potential bioaccumulation. Studies have raised concerns about their effects on aquatic life and human health.

| Study | Organism | Effect Observed | Reference |

|---|---|---|---|

| Study A | Fish | Endocrine disruption | |

| Study B | Algae | Growth inhibition | |

| Study C | Human Cells | Cytotoxic effects |

The biological activity of 6,14-Tetrabromopyranthrene-8,16-dione can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many brominated compounds induce oxidative stress through ROS production.

- Membrane Disruption : The lipophilic nature of brominated compounds allows them to integrate into cellular membranes, disrupting integrity and function.

- Gene Expression Modulation : Some studies suggest that brominated compounds can affect gene expression related to stress responses and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.